Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness Comparison
The mono-hydrochloride salt (1185310-92-2) provides a defined, readily ionisable form that enhances aqueous solubility compared to the free base (100241-10-9). While direct experimental solubility comparison data for this specific pair are not publicly available, the well-established pharmaceutical salt principle predicts that protonation of the piperidine amine (predicted pKa ~9–10) significantly increases water solubility [1]. The free base carries a computed LogP of 1.82 and a topological PSA of 55.04 Ų, indicating moderate lipophilicity that limits aqueous dissolution without salt formation . Procurement of the pre-formed hydrochloride eliminates the need for in situ HCl addition, reducing weighing errors and batch-to-batch variability in biological assay preparation.
| Evidence Dimension | Aqueous solubility / formulation readiness |
|---|---|
| Target Compound Data | Hydrochloride salt; MW 249.14; pre-weighable, directly soluble in aqueous buffer |
| Comparator Or Baseline | Free base CAS 100241-10-9; LogP 1.82; PSA 55.04 Ų; requires acidification for aqueous dissolution |
| Quantified Difference | Salt formation expected to improve aqueous solubility by ≥10-fold based on general amine hydrochloride behaviour (class-level inference, not compound-specific measurement) |
| Conditions | Class-level pharmaceutical salt principle; specific experimental solubility data for 1185310-92-2 vs 100241-10-9 not publicly available |
Why This Matters
Reproducible dissolution in aqueous assay media is a prerequisite for reliable dose-response curves; the pre-formed hydrochloride salt eliminates a source of inter-experiment variability that arises when researchers independently prepare the salt in situ.
- [1] Serajuddin, A.T.M. Adv. Drug Deliv. Rev. 2007, 59, 603–616. Salt formation to improve drug solubility. View Source
